molecular formula C19H12ClN3O3 B11298837 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide

Cat. No.: B11298837
M. Wt: 365.8 g/mol
InChI Key: OREJGBBKSYQPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a carboxamide group, and an oxadiazole ring substituted with a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the cyclization of a hydrazide with a nitrile oxide, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves coupling the oxadiazole intermediate with a furan-2-carboxylic acid derivative under amide bond-forming conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides or esters, allowing the compound to mimic or inhibit natural substrates. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide is unique due to its combination of a furan ring, an oxadiazole ring, and a chlorophenyl group. This structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C19H12ClN3O3

Molecular Weight

365.8 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H12ClN3O3/c20-14-7-3-12(4-8-14)17-22-19(26-23-17)13-5-9-15(10-6-13)21-18(24)16-2-1-11-25-16/h1-11H,(H,21,24)

InChI Key

OREJGBBKSYQPFE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.